molecular formula C10H13BrN2O B8149901 5-Bromo-2-(3-methoxyazetidin-1-yl)-4-methylpyridine

5-Bromo-2-(3-methoxyazetidin-1-yl)-4-methylpyridine

Cat. No.: B8149901
M. Wt: 257.13 g/mol
InChI Key: PAULNETZGKNFML-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-methoxyazetidin-1-yl)-4-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a methoxyazetidinyl group at the 2nd position, and a methyl group at the 4th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-methoxyazetidin-1-yl)-4-methylpyridine typically involves multi-step organic reactions. One common method includes the bromination of 2-(3-methoxyazetidin-1-yl)-4-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-methoxyazetidin-1-yl)-4-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-2-(3-methoxyazetidin-1-yl)-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-methoxyazetidin-1-yl)-4-methylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(3-methoxyazetidin-1-yl)-2,2,3,4,4-d5-thiazole
  • 5-Bromo-2-(3-methoxyazetidin-1-yl)-4-dimethylpyridine

Uniqueness

5-Bromo-2-(3-methoxyazetidin-1-yl)-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-(3-methoxyazetidin-1-yl)-4-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-7-3-10(12-4-9(7)11)13-5-8(6-13)14-2/h3-4,8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAULNETZGKNFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2CC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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